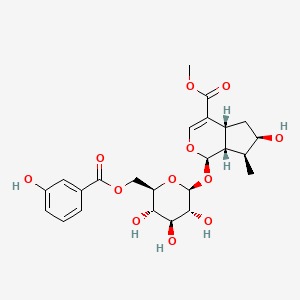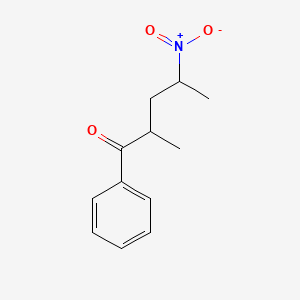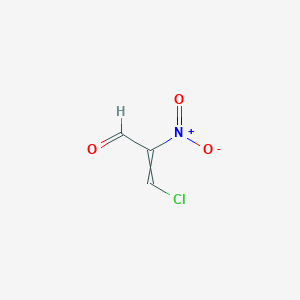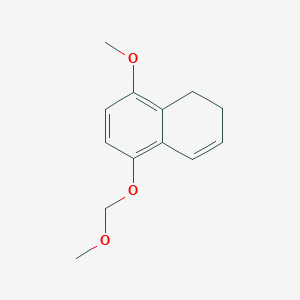![molecular formula C15H17NO3 B14406673 2-Methylpropyl [(quinolin-8-yl)oxy]acetate CAS No. 88350-23-6](/img/structure/B14406673.png)
2-Methylpropyl [(quinolin-8-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl [(quinolin-8-yl)oxy]acetate is an organic compound that features a quinoline moiety linked to an acetate group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl [(quinolin-8-yl)oxy]acetate typically involves the reaction of quinolin-8-ol with an appropriate acylating agent. One common method is the esterification of quinolin-8-ol with 2-methylpropyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
Scientific Research Applications
2-Methylpropyl [(quinolin-8-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its quinoline moiety.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl [(quinolin-8-yl)oxy]acetate involves its interaction with specific molecular targets. The quinoline moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(5-chloro-8-quinolinyl)oxy]acetate
- 1-[(4,8-Dimethoxyfuro[2,3-b]quinolin-7-yl)oxy]-3-hydroxy-3-methyl-2-butanyl acetate
Uniqueness
2-Methylpropyl [(quinolin-8-yl)oxy]acetate is unique due to its specific ester linkage and the presence of the 2-methylpropyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other quinoline derivatives .
Properties
CAS No. |
88350-23-6 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-methylpropyl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C15H17NO3/c1-11(2)9-19-14(17)10-18-13-7-3-5-12-6-4-8-16-15(12)13/h3-8,11H,9-10H2,1-2H3 |
InChI Key |
ZIGHJGFCELHEMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)








![4-(Methylsulfanyl)-2-(pyridin-4-yl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14406685.png)
